Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
Description
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative featuring a 2-chloropyrimidine-5-carbonyl substituent. Its molecular formula is C₁₅H₂₁ClN₄O₃, with a calculated molecular weight of 340.81 g/mol (derived from stoichiometric analysis). The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structure combines a piperidine ring (6-membered, saturated nitrogen heterocycle) with a tert-butyl carbamate protecting group and a 2-chloropyrimidine moiety, which is electron-deficient and often utilized in cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-5-4-6-20(9-11)12(21)10-7-17-13(16)18-8-10/h7-8,11H,4-6,9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIFLPZFSNONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with suitable reagents to introduce the desired functional groups.
Introduction of the Chloropyrimidine Moiety: The next step involves the introduction of the chloropyrimidine group. This can be done through nucleophilic substitution reactions where a chloropyrimidine derivative reacts with the piperidine intermediate.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced. This step typically involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis of the carbamate group produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloropyrimidine and piperidine moieties suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, while the piperidine ring can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Analysis of Structural and Functional Differences
Heterocyclic Core Modifications: Piperidine vs. The 2,2-dimethyl substitution on the piperazine ring enhances steric hindrance, which may affect binding interactions in biological targets . Pyrrolidine vs. Piperidine: The pyrrolidine analog (C₁₃H₁₇ClN₄O₃) features a smaller 5-membered ring, reducing conformational flexibility. This could limit its utility in applications requiring precise spatial alignment of functional groups .
Substituent Effects :
- The 2-chloropyrimidine-5-carbonyl group is conserved across analogs, underscoring its role as a pharmacophore or reactive site for further derivatization.
- Compound 19 (C₃₀H₃₃ClFN₇O₄) incorporates a bicyclo[3.2.1]octane system and fluorophenyl substituents, significantly increasing molecular complexity and weight. The 50% yield reported for this compound suggests challenges in synthesizing highly functionalized derivatives .
Molecular Weight and Solubility :
- Smaller analogs like the pyrrolidine derivative (312.76 g/mol) may exhibit improved solubility in polar solvents compared to bulkier derivatives (e.g., azepane: 368.87 g/mol).
Implications for Research and Development
- Drug Design : The piperidine and piperazine analogs are favored in kinase inhibitor synthesis due to their balanced polarity and rigidity. The azepane derivative’s flexibility could be advantageous in targeting allosteric enzyme sites .
- Synthetic Challenges : Lower yields in complex analogs (e.g., Compound 19 at 50%) highlight the need for optimized coupling and protection strategies .
- Thermodynamic Stability : Hydrogen-bonding patterns (as discussed in ) suggest that the 2-chloropyrimidine moiety may enhance crystal packing efficiency, aiding in purification.
Biological Activity
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 340.80 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 340.80 g/mol |
| CAS Number | 2402836-51-3 |
Research indicates that this compound acts primarily as an enzyme inhibitor. Its structure allows it to interact with various protein targets, influencing their activity. The presence of the chloropyrimidine moiety enhances its binding affinity to specific enzymes, making it a valuable candidate for further development as a therapeutic agent.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits potent inhibitory effects on certain kinases. For instance, it has shown promising results against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship studies suggest that modifications in the piperidine and chloropyrimidine portions can significantly affect its potency.
Cytotoxicity and Selectivity
In vitro assays have indicated that this compound possesses minimal cytotoxicity, making it a safer option for therapeutic applications. Its selectivity for specific targets over others is crucial in reducing off-target effects commonly associated with kinase inhibitors.
Case Studies
- GSK-3β Inhibition : A study evaluated the inhibitory potency of various derivatives of this compound against GSK-3β, revealing that certain modifications led to enhanced efficacy. The most potent derivative exhibited an IC value in the nanomolar range, indicating strong inhibition capabilities .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of this compound in cellular models of neurodegeneration. The findings suggest that it may mitigate neuronal cell death induced by toxic stimuli, potentially offering therapeutic benefits in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
